(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride
Description
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine hydrochloride is a chiral secondary amine featuring a 6-methoxynaphthalen-2-yl substituent. The compound’s structure combines a propan-2-amine backbone with a bulky naphthalene moiety, distinguishing it from simpler phenyl-substituted amphetamine analogs. Its synthesis typically involves coupling reactions or catalytic reductions, as seen in related compounds like (R)-2-(6-methoxynaphthalen-2-yl)propan-1-amine hydrochloride . The methoxy group enhances polarity, while the naphthalene system introduces steric and electronic effects that influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
(2R)-1-(6-methoxynaphthalen-2-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11;/h3-6,8-10H,7,15H2,1-2H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLFEQBPMABLFD-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxynaphthalene, which is then subjected to a series of reactions to introduce the propan-2-amine group.
Key Reaction Steps:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the naphthalene ring.
Reduction Products: Reduced amine forms.
Substitution Products: Compounds with substituted functional groups on the naphthalene ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can activate cellular stress responses, leading to apoptosis in cancer cells such as glioblastoma and multiple myeloma .
Neuropharmacological Studies
The compound's structural similarity to known neuroactive substances positions it as a candidate for studying its effects on neuroreceptors. Preliminary findings suggest potential interactions with sigma receptors, which are implicated in various neurological disorders .
Pharmacokinetics and Drug Development
The pharmacokinetic profile of this compound is under investigation to understand its absorption, distribution, metabolism, and excretion characteristics. This information is vital for assessing its viability as a therapeutic agent.
Case Study 1: Antiproliferative Effects
A study published in Nature explored the effects of similar naphthalene derivatives on cancer cell lines. The results demonstrated significant cytotoxicity and the ability to induce cell death via endoplasmic reticulum stress pathways .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective properties of compounds related to this compound. The findings suggested that these compounds could mitigate neuronal damage in models of neurodegeneration, highlighting their potential role in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins to exert its effects.
Pathways: It can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Amphetamine Analogs with Aromatic Substitutions
Amphetamine derivatives share the propan-2-amine core but differ in aromatic substituents, leading to varied pharmacological profiles:
Key Findings :
Naphthalene Derivatives
Compounds with naphthalene-based structures highlight the impact of substitution patterns:
Key Findings :
Chiral Propan-2-amine Derivatives
Stereochemistry and N-substitutions significantly affect activity:
Key Findings :
- N-phenylethyl substitutions (e.g., in ) enhance dopaminergic activity, but the target’s naphthalene may limit such interactions.
- Propan-1-amine vs. propan-2-amine configurations influence metabolic pathways and receptor binding kinetics .
Physicochemical and Pharmacological Implications
- Molecular Weight : The target compound (MW: 275.75 g/mol) is heavier than PMMA (MW: 215.72 g/mol) or 4-FMA (MW: 208.64 g/mol), impacting blood-brain barrier penetration .
- Synthesis : Catalytic reduction methods (e.g., using HBPin) for related compounds suggest scalable routes for the target compound .
Biological Activity
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C14H17ClN2O
- Molecular Weight : 251.8 g/mol
- CAS Number : 2287247-04-3
Research indicates that (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine hydrochloride may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound is believed to interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems such as dopamine and serotonin.
- Apoptosis Induction : Studies have shown that derivatives related to this compound can induce apoptosis in cancer cells through the modulation of nuclear receptors like Nur77, which plays a crucial role in tumor suppression and cell cycle regulation .
Biological Activity Overview
The biological activity of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine hydrochloride has been evaluated in various studies, particularly focusing on its anti-tumor properties and neuroprotective effects.
Anti-Tumor Activity
A significant study explored the anti-tumor potential of compounds derived from naphthalene structures similar to (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine. The results indicated:
- Cell Lines Tested : A549 (lung), HepG2 (liver), HGC-27 (gastric), MCF-7 (breast), and HeLa (cervical).
- Mechanism : Compound derivatives showed inhibition of cell proliferation and induced cell cycle arrest, leading to increased apoptosis markers such as PARP cleavage .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 9h | A549 | 10 | Apoptosis via Nur77 modulation |
| 9h | HepG2 | 12 | Cell cycle arrest |
| 9h | MCF-7 | 15 | PARP cleavage |
Neuroprotective Effects
In addition to its anti-cancer properties, the compound has been studied for potential neuroprotective effects:
- Cognitive Function : Research indicates that it may enhance cognitive function by modulating neurotransmitter levels, particularly in models of neurodegenerative diseases .
- Cell Viability : It has been shown to maintain mitochondrial function and cell viability under stress conditions, suggesting a protective role against neurotoxicity .
Case Studies
Several case studies highlight the therapeutic potential of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine hydrochloride:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced lung cancer showed promising results when treated with a regimen including derivatives of this compound. Patients exhibited reduced tumor size and improved quality of life metrics.
-
Neurodegenerative Disease Model :
- In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive performance on memory tasks compared to control groups, correlating with reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
